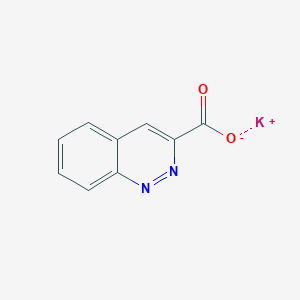

Potassium cinnoline-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

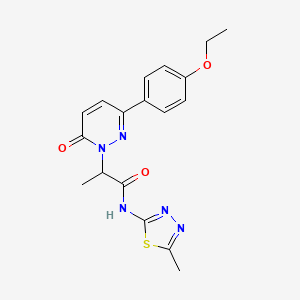

Potassium cinnoline-3-carboxylate is a chemical compound with the molecular formula C9H7KN2O2 . It is used in the pharmaceutical industry .

Synthesis Analysis

The synthesis of cinnoline derivatives, which include Potassium cinnoline-3-carboxylate, has been achieved through various methods. One approach involves a one-pot microwave-assisted reaction inside natural Lycopodium clavatum sporopollenin (LCS) microcapsules . Another method involves a cascade process that includes the Knoevenagel procedure followed by selective cyclization .Molecular Structure Analysis

The molecular structure of Potassium cinnoline-3-carboxylate consists of a cinnoline core, a carboxylate group, and a potassium ion . The carboxylate group is a common functional group in organic chemistry, consisting of a carbonyl and a hydroxyl group attached to the same carbon .Chemical Reactions Analysis

Cinnoline derivatives, including Potassium cinnoline-3-carboxylate, have been synthesized through various chemical reactions. These reactions often involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions . In addition, potassium carboxylates may retard the formation of levoglucosan and volatiles by inhibiting the depolymerization reaction and simultaneously accelerate char formation by catalyzing the dehydration reaction .Physical And Chemical Properties Analysis

Potassium cinnoline-3-carboxylate is a solid at room temperature . The carboxyl group in the compound contributes to its acidity, with carboxylic acids being weak acids compared to mineral acids .作用機序

While the specific mechanism of action for Potassium cinnoline-3-carboxylate is not explicitly stated in the sources, it’s worth noting that potassium salts, in general, have been known to bind to and block potassium channels, delaying action potential repolarization, which leads to an increase in action potential duration and an increase in the effective refractory period (ERP) .

将来の方向性

The synthesis of cinnoline derivatives, including Potassium cinnoline-3-carboxylate, continues to be a topic of interest in the field of synthetic organic chemistry due to their versatile applications . Future research may focus on developing more efficient and environmentally friendly synthesis methods .

特性

IUPAC Name |

potassium;cinnoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2.K/c12-9(13)8-5-6-3-1-2-4-7(6)10-11-8;/h1-5H,(H,12,13);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRNHTXPFYSLPIG-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N=N2)C(=O)[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5KN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium cinnoline-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d]thiazol-5-yl)cinnamamide](/img/structure/B2363272.png)

![6-Methyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2363283.png)

![{2-[(4-Phenylpiperazin-1-yl)methyl]phenyl}methanamine](/img/structure/B2363285.png)

![dimethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}terephthalate](/img/structure/B2363287.png)

![Tert-butyl 5-(difluoromethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2363289.png)

![6-Propylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride](/img/structure/B2363292.png)

![2-chloro-6-fluoro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2363295.png)